Nintedanib N-Acetyl Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

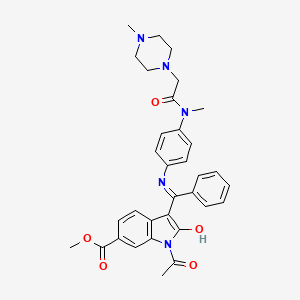

Nintedanib N-Acetyl Impurity is a chemical compound related to Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The impurity is often studied to understand the purity and stability of pharmaceutical formulations containing Nintedanib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nintedanib N-Acetyl Impurity involves multiple steps. One method includes reacting methyl 2-oxoindole-6-carboxylate with acetic anhydride at elevated temperatures to form methyl 1-acetyl-2-oxoindole-6-carboxylate. This intermediate is then further reacted with trimethyl orthobenzoate in the presence of acetic anhydride to yield the desired impurity .

Industrial Production Methods

Industrial production methods for this compound typically involve controlled reaction conditions to ensure high yield and purity. Techniques such as recrystallization using solvents like alcohol, acetone, and DMSO are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Nintedanib N-Acetyl Impurity can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, trimethyl orthobenzoate, and various solvents like ethanol and acetone. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the this compound .

Scientific Research Applications

Nintedanib N-Acetyl Impurity has several scientific research applications:

Mechanism of Action

The mechanism of action of Nintedanib N-Acetyl Impurity is closely related to that of Nintedanib. It involves the inhibition of multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. This inhibition blocks the autophosphorylation of these receptors, thereby inhibiting cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Nintedanib: The parent compound, used for treating idiopathic pulmonary fibrosis and certain cancers.

Pirfenidone: Another drug used for treating idiopathic pulmonary fibrosis.

Nintedanib Acetyl Impurity: A closely related impurity with similar chemical properties.

Uniqueness

Nintedanib N-Acetyl Impurity is unique due to its specific chemical structure and its role in the quality control of Nintedanib formulations. Its presence and concentration can significantly impact the stability and efficacy of the pharmaceutical product .

Biological Activity

Nintedanib, a small molecule triple kinase inhibitor, is primarily used in the treatment of idiopathic pulmonary fibrosis (IPF). The compound is known for its ability to inhibit several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs) . However, the focus of this article is on the biological activity of its impurity, Nintedanib N-Acetyl Impurity.

This compound is a derivative of nintedanib, which may arise during the synthesis and storage of the drug. The structural modifications in this impurity can potentially alter its biological activity compared to the parent compound. Understanding these differences is crucial for assessing safety and efficacy in clinical settings.

The primary mechanism by which nintedanib exerts its therapeutic effects involves the inhibition of key signaling pathways that promote fibrosis and tumorigenesis. By blocking the ATP-binding sites of RTKs, nintedanib prevents downstream signaling that leads to cellular proliferation and migration, particularly in fibroblasts . The N-acetyl modification may influence binding affinity and specificity for these targets.

In Vivo Studies

Animal studies have shown that nintedanib reduces lung fibrosis severity induced by agents such as bleomycin . While direct studies on the N-acetyl impurity are scarce, it is essential to consider that impurities can affect pharmacokinetics and pharmacodynamics, potentially leading to altered therapeutic outcomes.

Case Studies

A significant post-marketing surveillance study conducted in Japan included 5,717 patients treated with nintedanib for IPF. The results highlighted common adverse drug reactions (ADRs), such as diarrhea (35.5%) and hepatic function abnormalities (14.4%) . While this study did not specifically address the N-acetyl impurity, understanding the overall safety profile of nintedanib can provide insights into potential risks associated with impurities.

Efficacy in IPF Treatment

Nintedanib has been shown to slow disease progression in IPF patients, with a mean change in forced vital capacity (FVC) indicating a decline over 24 months . The implications of impurities like N-acetyl on therapeutic efficacy remain an area for further investigation.

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Nintedanib inhibits fibroblast proliferation; specific effects of N-acetyl impurity unknown. |

| In Vivo | Reduces lung fibrosis severity; no direct studies on N-acetyl impurity available. |

| Clinical Surveillance | Common ADRs include diarrhea and hepatic dysfunction; implications for impurities unclear. |

Properties

CAS No. |

2130844-77-6 |

|---|---|

Molecular Formula |

C33H35N5O5 |

Molecular Weight |

581.7 g/mol |

IUPAC Name |

methyl 1-acetyl-2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]indole-6-carboxylate |

InChI |

InChI=1S/C33H35N5O5/c1-22(39)38-28-20-24(33(42)43-4)10-15-27(28)30(32(38)41)31(23-8-6-5-7-9-23)34-25-11-13-26(14-12-25)36(3)29(40)21-37-18-16-35(2)17-19-37/h5-15,20,41H,16-19,21H2,1-4H3 |

InChI Key |

CFLKIPWPSHALCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C1O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.